LY-368975, also known as thionisoxetine, is classified as a selective norepinephrine reuptake inhibitor. It is derived from the structural modification of nisoxetine, a known norepinephrine reuptake inhibitor. The compound's chemical structure is characterized by the presence of a methylthio group which distinguishes it from similar compounds and contributes to its unique pharmacological properties. The compound's CAS number is 163059-33-4, and it has been primarily sourced from research institutions and pharmaceutical companies involved in drug development and synthesis .
The synthesis of LY-368975 involves multiple steps that generally include the reaction between benzenepropanamine and N-methyl-gamma-(2-(methylthio)phenoxy). The synthetic route can be outlined as follows:
Industrial production methods focus on scaling up laboratory syntheses while optimizing reaction parameters to maximize yield and purity. This includes using industrial-grade reagents and solvents under controlled environments .
LY-368975 undergoes various chemical reactions that include:
These reactions are essential for modifying the compound's properties or synthesizing derivatives that might exhibit enhanced biological activities.
The mechanism of action for LY-368975 involves its selective binding to norepinephrine transporters (NET). By inhibiting these transporters, LY-368975 increases the availability of norepinephrine in the synaptic cleft, which can lead to enhanced neurotransmission. This mechanism is particularly relevant in treating conditions such as obesity by reducing food consumption through modulation of appetite-regulating pathways .
Studies have shown that LY-368975 can effectively reduce food intake in animal models, highlighting its potential therapeutic applications in weight management .
The physical properties of LY-368975 include:
LY-368975 has diverse applications across several scientific domains:
The evolution of norepinephrine reuptake inhibitors (NRIs) began with tricyclic antidepressants (TCAs) like desipramine, which exhibited significant noradrenergic activity alongside anticholinergic and antihistaminergic effects. These non-selective agents spurred efforts to develop compounds with improved selectivity for the norepinephrine transporter (NET). Nisoxetine, synthesized by Eli Lilly in the 1970s, emerged as a breakthrough—the first potent and selective NET inhibitor (Ki < 5 nM), serving as a foundational pharmacological tool and radioligand ([3H]-nisoxetine) for autoradiographic studies of noradrenergic pathways [1] [10]. However, its clinical utility was limited by off-target effects.
LY-368975 (Thionisoxetine), developed subsequently, represents a structural analog of nisoxetine designed to enhance NET binding specificity. It emerged during a period (1990s) when researchers sought to dissect norepinephrine’s roles in cognition, mood, and autonomic functions using highly selective agents. Unlike earlier NRIs, LY-368975 was optimized for preclinical research to minimize interactions with serotonin (SERT) and dopamine (DAT) transporters, positioning it as a critical tool for mechanistic studies [5] [9].
Table 1: Evolution of Key Selective Norepinephrine Reuptake Inhibitors
Compound | NET Ki (nM) | SERT/DAT Selectivity Ratio | Primary Research Use |
---|---|---|---|
Desipramine | 0.6–4.3 | 10–50x (SERT) | Clinical antidepressant |
Nisoxetine | 0.8–3.0 | >500x (SERT/DAT) | Radioligand ([3H]-nisoxetine) |
LY-368975 | 1.2 | >1000x (SERT/DAT) | Preclinical behavioral studies |
Reboxetine | 1.1 | 130x (SERT) | Clinical antidepressant |
Atomoxetine | 2–5 | 269x (SERT) | ADHD treatment |
LY-368975 exhibits sub-nanomolar affinity for human NET (Ki ≈ 1.2 nM), with negligible activity at SERT (Ki > 1,000 nM) or DAT (Ki > 1,000 nM). This selectivity profile was confirmed via radioligand displacement assays using [3H]-nisoxetine and [3H]-citalopram, demonstrating >1,000-fold selectivity for NET over monoamine transporters [5] [9]. Its molecular structure features a diphenyl-propoxyacetate backbone, distinct from the morpholine ring of reboxetine or the aryloxypropanamine of atomoxetine, contributing to its unique binding kinetics [5] [9].
In vivo studies in rats validate its functional selectivity:
LY-368975’s selectivity enables precise interrogation of noradrenergic pathways in behavioral regulation and neuroimaging. Key research applications include:
Table 2: Functional Effects of LY-368975 in Preclinical Models
Model System | Dose (mg/kg) | Primary Effect | Mechanistic Insight |
---|---|---|---|
Food-deprived rats | 3–10 | ↓ Food intake (30–50%) | Norepinephrine regulates satiety pathways |
Vaginal distention rats | 1–3 | ↑ Leak point pressure (40–60%) | Peripheral NET inhibition enhances urethral tone |
Plasma analysis (rats) | 3 | ↑ Norepinephrine (160%); no Δ dopamine/serotonin | Confirmed in vivo selectivity |
Forced swim test | 100 | No Δ immobility time | Low CNS side-effect potential at effective doses |
LY-368975 thus bridges molecular specificity and systems-level neuroscience, clarifying norepinephrine’s roles in behavior and autonomic function while advancing tools for translational neuroimaging [1] [6] [9].
Table 3: Compound Nomenclature and Identifiers for LY-368975
Designation | Identifier |
---|---|
IUPAC Name | 4-Piperidinyl 2,2-diphenyl-2-(propoxy-1,1,2,2,3,3,3-d₇)acetate hydrochloride |
Synonyms | Thionisoxetine; LY368975 |
CAS Registry Number | 155273-01-1 |
Molecular Formula | C₁₇H₂₁NOS (Base) |
Molecular Weight | 287.42 g/mol |
Development Stage | Preclinical research compound |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7